1-(4-Butoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The compound 1-(4-Butoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the dihydrochromeno-pyrrole-dione class, characterized by a fused tricyclic core (chromene, pyrrole, and dione moieties). Its structure features a 4-butoxy-3-methoxyphenyl substituent at position 1 and a 1,3,4-thiadiazol-2-yl group at position 2 (Fig. 1).
Properties
Molecular Formula |
C24H21N3O5S |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
1-(4-butoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H21N3O5S/c1-3-4-11-31-17-10-9-14(12-18(17)30-2)20-19-21(28)15-7-5-6-8-16(15)32-22(19)23(29)27(20)24-26-25-13-33-24/h5-10,12-13,20H,3-4,11H2,1-2H3 |
InChI Key |
QQWUVZMFPJXVRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O)OC |
Origin of Product |
United States |
Preparation Methods
Multi-Component Cyclization (MCR) Approaches
The chromeno[2,3-c]pyrrole-3,9-dione scaffold is frequently synthesized through MCRs involving three reactants:
- Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates
- Aromatic aldehydes
- Primary amines
Mechanistic Pathway
- Step 1 : Condensation of the aldehyde with the amine forms a Schiff base intermediate.
- Step 2 : Cyclization with the dioxobutanoate derivative generates the chromeno-pyrrole core via intramolecular Michael addition and dehydration.
Optimized Conditions
| Parameter | Value/Description | Impact on Reaction |
|---|---|---|
| Solvent | Toluene or THF | Enhances solubility and reaction rate |
| Base | Pyridine or Cs₂CO₃ | Facilitates cyclization and deprotonation |
| Temperature | 90–100°C | Accelerates cyclization kinetics |
| Yield | 70–92% | Dependent on substrate reactivity |
Example Protocol
Base-Promoted (4+2) Annulation
An alternative route employs α-alkylidene succinimides and para-quinone methides (p-QMs) under basic conditions:
Key Reactants
- α-Alkylidene succinimide : Provides the pyrrole ring.
- p-QM : Supplies the chromene moiety.
Reaction Conditions
| Parameter | Value/Description |
|---|---|
| Base | Pyridine or DMAP |
| Solvent | Methanol or toluene |
| Temperature | Room temperature to reflux |
| Yield | 60–80% |
Mechanistic Insight
- Step 1 : Base-mediated activation of the p-QM generates a Michael acceptor.
- Step 2 : Cyclization with the α-alkylidene succinimide forms the chromeno-pyrrole core.
Thiadiazole Substituent Installation
Thiadiazole Ring Formation
The 1,3,4-thiadiazol-2-yl group is synthesized via:
- Thiosemicarbazide cyclization with acyl chlorides or carboxylic acids.
- Diacylhydrazide cyclization using POCl₃ or PPA.
Example Reaction
- Treat 4-amino-5-mercapto-4H-1,2,4-triazole with POCl₃ to form the thiadiazole ring.
- Functionalize the 2-position with a halide or coupling partner for subsequent cross-coupling.
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiosemicarbazide | RCOCl, POCl₃, reflux | 72–85 |
| Diacylhydrazide | ArCOOH, POCl₃, solvent | 60–70 |
Coupling to the Chromeno-Pyrrole Core
The thiadiazole substituent is introduced via:
- Suzuki-Miyaura Coupling : Requires a halide on the chromeno-pyrrole core and a boronic acid on the thiadiazole.
- Nucleophilic Aromatic Substitution : For electron-deficient chromeno-pyrrole derivatives.
Key Optimization Parameters
| Parameter | Impact on Coupling Efficiency |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | K₂CO₃ or CsF |
| Solvent | DMF or Dioxane |
Butoxy and Methoxy Group Introduction
Alkylation of Phenolic -OH
The 4-butoxy-3-methoxyphenyl group is installed via:
- Stepwise alkylation :
- Methoxylation : Use CH₃I/K₂CO₃ in acetone.
- Butoxylation : Use (CH₂CH₂CH₂CH₂)Br/K₂CO₃ in DMF.
- Protecting Group Strategy :
- Methoxylation first : Protect the 3-position with methyl iodide.
- Butoxylation : Introduce the butyl group at the 4-position.
Example Protocol
- React 3-hydroxyphenol with CH₃I/K₂CO₃ to form 3-methoxyphenol.
- Treat with (CH₂CH₂CH₂CH₂)Br/K₂CO₃ to yield 4-butoxy-3-methoxyphenol.
Optimization and Challenges
Solvent and Catalyst Screening
Table 1: Solvent Effects on Cyclization Yield
| Solvent | Yield (%) | Reference |
|---|---|---|
| Toluene | 92 | |
| THF | 79 | |
| DMF | 65 |
Table 2: Catalyst Efficiency in Thiadiazole Synthesis
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| POCl₃ | 85 | 6–8 |
| PPA | 70 | 12–24 |
Stability and Purification
- Intermediates : Amidines or thiosemicarbazides are prone to hydrolysis; store under inert gas.
- Purification : Use silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol).
Chemical Reactions Analysis
1-(4-Butoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The butoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable target for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound’s potential therapeutic applications can be explored, including its use as a lead compound for drug development.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(4-Butoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological responses. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Key Structural Attributes:
- Chromeno[2,3-c]pyrrole-3,9-dione core: Provides planar rigidity and π-conjugation, influencing electronic properties and binding interactions.
- 1,3,4-Thiadiazole ring : Introduces heteroatom-driven polarity and hydrogen-bonding capacity, critical for biological activity.
Synthesis : Methods for analogous compounds involve cyclocondensation of substituted aldehydes with chromene precursors, followed by functionalization of the pyrrole ring . Specific protocols for this compound likely mirror those reported by Vydzhak and Panchishin, who synthesized derivatives with aryl and alkyl substituents via multi-step reactions .
Comparison with Structurally Similar Compounds
Structural Analog 1: 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Key Differences :
- Heterocyclic substituent : Thiazole (4,5-dimethyl-1,3-thiazol-2-yl) replaces thiadiazole.
- Alkoxy group : Ethoxy (vs. butoxy) at the phenyl ring.
Impact on Properties :
- Polarity : Thiazole’s sulfur and nitrogen atoms may reduce electron-withdrawing effects compared to thiadiazole, altering redox properties.
Synthesis : Similar to the target compound but uses thiazole-containing intermediates during cyclization .
Structural Analog 2: AV-C (1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione)
Key Differences :
- Aryl substituent : 2-Fluorophenyl (vs. 4-butoxy-3-methoxyphenyl).
- Thiadiazole modification : 5-Isopropyl group on the thiadiazole ring.
Structural Analog 3: 2-[2-(Dimethylamino)ethyl]-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones
Key Differences :
- Heterocyclic substituent: 2-(Dimethylamino)ethyl group (vs. thiadiazole).
- Aryl variations : Multiple aryl groups (e.g., 4-methoxy, 4-chloro) at position 1.
Physicochemical Properties :
- Solubility: Dimethylaminoethyl group increases water solubility due to protonation at physiological pH.
- Bioactivity: Limited antimicrobial activity reported, suggesting heterocycle choice (thiadiazole vs. aminoethyl) critically impacts efficacy .
Research Findings and Implications
- Thiadiazole vs. Thiazole: Thiadiazole-containing analogs (e.g., AV-C) exhibit pronounced bioactivity, likely due to enhanced hydrogen-bonding and π-stacking capabilities . Thiazole derivatives show reduced potency, emphasizing the thiadiazole’s role in target recognition .
- Alkoxy Chain Length : Butoxy groups improve membrane permeability compared to ethoxy, but may increase metabolic instability due to longer aliphatic chains .
- Aryl Substitutions : Electron-withdrawing groups (e.g., fluorine in AV-C) enhance binding specificity, while methoxy/butoxy groups prioritize lipophilicity .
Biological Activity
The compound 1-(4-butoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule characterized by its unique structural features. It integrates various functional groups that enhance its solubility and reactivity, making it a candidate for diverse biological applications. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects based on existing research findings.
Structural Overview
This compound features:
- Core Structure : A chromeno[2,3-c]pyrrole backbone fused with a thiadiazole ring.
- Functional Groups : A butoxy group and a methoxy group on the phenyl ring.
The presence of these groups contributes to the compound's biological properties and its interaction with various biological targets.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit notable antimicrobial activity . For instance:
- Analogous compounds have shown effectiveness against a range of bacteria and fungi. The structure of this compound suggests it may also possess these properties due to the presence of the thiadiazole moiety known for its reactivity and biological significance .
Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties . Similar compounds have been reported to inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Research indicates that derivatives containing pyrrole and thiadiazole rings often demonstrate anticancer activity . For example:
- Compounds with similar scaffolds have been found to exhibit cytotoxic effects against various cancer cell lines such as HeLa and MCF-7. The unique combination of functional groups in our compound may enhance its ability to interact with cancer cell targets .
Understanding the mechanism by which this compound exerts its biological effects is crucial. Studies typically focus on:
- Interaction Studies : These involve examining how the compound interacts with specific proteins or enzymes involved in disease processes.
- Structure-Activity Relationship (SAR) : This approach helps elucidate which structural features contribute most significantly to biological activity.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for preparing the core 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold?
The core structure is typically synthesized via cyclocondensation of substituted aryl aldehydes with activated pyrrole precursors. Key steps include:
- Alkylation or aryl substitution at the 1- and 2-positions using reagents like 4-butoxy-3-methoxyphenylboronic acid and 1,3,4-thiadiazole derivatives.
- Acid-catalyzed cyclization to form the dihydrochromenopyrrole ring, often employing ethanol or DMF as solvents under reflux conditions .
- Purification via recrystallization (e.g., DMF/EtOH mixtures) to isolate the product.
Q. Which analytical techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : and NMR are essential for verifying substitution patterns (e.g., butoxy vs. methoxy groups) and aromatic proton environments .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms the fused heterocyclic system, as demonstrated in studies of analogous pyrrolo-thiazolo derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the thiadiazole moiety.
Q. How should researchers design initial biological screening assays for this compound?
- Use dose-response experiments (e.g., luciferase reporter assays) to assess activity in pathways like TRIF-dependent antiviral responses, as seen in structurally related dihydrochromenopyrrolediones .
- Prioritize in vitro cytotoxicity profiling (e.g., MTT assays) to establish therapeutic indices before advancing to mechanistic studies.
Advanced Research Questions
Q. How can low yields in the final cyclization step be addressed during synthesis?
- Optimize reaction conditions : Vary catalysts (e.g., Lewis acids like ZnCl) or solvents (e.g., switch from ethanol to toluene for better azeotropic water removal) .
- Introduce protecting groups : Temporarily shield reactive sites (e.g., methoxy or butoxy oxygen) to prevent side reactions during cyclization .
- Monitor reaction progress via TLC or HPLC to identify intermediate bottlenecks.
Q. What strategies resolve contradictions in reported biological activity across studies?
- Comparative dose-response profiling : Replicate assays under standardized conditions (e.g., cell type, incubation time) to isolate variables. For example, validated TRIF agonism using follow-up LUC synthesis assays .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., thiadiazole vs. triazole) to pinpoint pharmacophores responsible for divergent activities.
Q. How can computational methods enhance understanding of this compound’s reactivity?
- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., at the thiadiazole nitrogen) by analyzing frontier molecular orbitals.
- Molecular docking : Model interactions with biological targets (e.g., TRIF adaptor proteins) to guide rational design of analogs with improved binding .
Q. What methodologies characterize the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic stress, followed by HPLC analysis to identify degradation products.
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for the butoxy side chain, which may undergo β-elimination at elevated temperatures .
Q. How can substituent effects on solubility and bioavailability be systematically evaluated?
- LogP measurements : Compare octanol/water partitioning for derivatives with varying alkoxy groups (e.g., methoxy vs. butoxy).
- Powder X-ray diffraction (PXRD) : Screen for polymorphs, as crystalline forms of similar fused heterocycles exhibit distinct dissolution rates .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
